An In-depth Technical Guide to the Physical and Chemical Properties of Acenaphthene
An In-depth Technical Guide to the Physical and Chemical Properties of Acenaphthene
For Researchers, Scientists, and Drug Development Professionals
Acenaphthene, a tricyclic aromatic hydrocarbon, is a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals. A thorough understanding of its physical and chemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of acenaphthene's characteristics, supported by tabulated data, detailed experimental protocols, and visual representations of its chemical behavior.
Physical Properties of Acenaphthene
Acenaphthene is a white, crystalline solid at room temperature. Its physical properties are summarized in the tables below, providing a ready reference for laboratory applications.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ | [1] |
| Molar Mass | 154.21 g/mol | [1] |
| Appearance | White crystalline solid or orthorhombic bipyramidal needles | [1][3] |
| Odor | Coal tar-like | [3] |
| Melting Point | 93.4 - 95 °C | [4][5] |
| Boiling Point | 279 °C at 760 Torr | [5] |
| Density | 1.024 g/cm³ | [4] |
| Vapor Pressure | 0.002 mmHg at 20 °C | [2] |
| Vapor Density | 5.3 (Air = 1) | [1] |
| Henry's Law Constant | 1 x 10⁻⁴ atm·m³/mol | [2] |
| log K_oc | 3.5 - 5.8 | [2] |
Table 1: General Physical Properties of Acenaphthene
| Solvent | Solubility | Temperature (°C) |
| Water | 4 mg/L | 25 |
| Benzene | Soluble | 25 |
| 1,3-Dimethylbenzene | Soluble | 25 |
| Acetone | Soluble | 25 |
| 1-Propanol | Soluble | 25 |
| Isobutanol | Soluble | 25 |
| Chloroform | Soluble | - |
| Glacial Acetic Acid | Soluble | - |
| Methanol | Soluble | - |
Table 2: Solubility of Acenaphthene in Various Solvents [6][7][8][9][10]
Spectroscopic Properties of Acenaphthene
Spectroscopic analysis is crucial for the identification and characterization of acenaphthene. Key spectroscopic data are presented below.
| Technique | Key Peaks/Signals | Solvent/Conditions |
| UV-Vis | λ_max: 289 nm, 303 nm, 322 nm | Ethanol |
| IR (Infrared) | 3050, 2920, 1600, 1480, 830, 780 cm⁻¹ | KBr Pellet |
| ¹H NMR | δ 7.75 (d, 2H), 7.55 (t, 2H), 7.40 (d, 2H), 3.40 (s, 4H) | CDCl₃ |
| ¹³C NMR | δ 140.4, 139.8, 128.0, 127.5, 122.6, 119.2, 30.2 | CDCl₃ |
Table 3: Spectroscopic Data for Acenaphthene [11][12][13][14][15][16][17][18][19][20]
Chemical Properties and Reactivity
Acenaphthene undergoes a variety of chemical reactions, primarily involving its aromatic rings and the ethylene bridge. These reactions are fundamental to its role as a synthetic intermediate.
Oxidation
Oxidation of acenaphthene is a key transformation, leading to valuable products such as acenaphthenequinone, a precursor for dyes and pharmaceuticals.
Experimental Protocol: Oxidation of Acenaphthene to Acenaphthenequinone [21]
-
Reagents: Acenaphthene, Sodium Dichromate Dihydrate, Glacial Acetic Acid, Ceric Acetate (catalyst), Sodium Bisulfite, Filtercel, Norit (activated carbon), Concentrated Hydrochloric Acid, o-Dichlorobenzene, Methanol.
-
Procedure:
-
In a stainless-steel beaker equipped with a stirrer and external cooling, a mixture of acenaphthene (100 g), ceric acetate (5 g), and glacial acetic acid (800 ml) is prepared.
-
Sodium bichromate dihydrate (325 g) is added portion-wise over 2 hours, maintaining the temperature at 40°C.
-
After the addition is complete, the mixture is stirred for an additional hour.
-
The reaction mixture is poured into ice water (3 L), and the precipitated crude product is collected by filtration and washed with water.
-
The crude product is purified by extraction with a 4% sodium bisulfite solution at 80°C, followed by treatment with Filtercel and Norit.
-
The hot filtrate is acidified with concentrated hydrochloric acid to precipitate acenaphthenequinone as a bright yellow solid.
-
The product is collected by filtration, washed with water until acid-free, and dried.
-
Recrystallization from o-dichlorobenzene, followed by rinsing with methanol, yields pure acenaphthenequinone.
-
Nitration
Nitration of acenaphthene introduces a nitro group onto the aromatic ring, a common step in the synthesis of various derivatives.
Experimental Protocol: Nitration of Acenaphthene
-
Reagents: Acenaphthene, Acetic Anhydride, Nitric Acid.
-
Procedure:
-
Acenaphthene is dissolved in acetic anhydride at 0°C.
-
A solution of nitric acid in acetic anhydride is added dropwise while maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for a specified period.
-
The mixture is then poured into ice water, and the precipitated product is collected by filtration.
-
The crude product is washed with water and can be purified by recrystallization. The primary products are 3-nitroacenaphthene and 5-nitroacenaphthene.
-
Halogenation
Halogenation, such as bromination, introduces halogen atoms to the acenaphthene molecule, which can serve as handles for further functionalization.
Experimental Protocol: Bromination of Acenaphthene
-
Reagents: Acenaphthene, N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), Carbon Tetrachloride (solvent).
-
Procedure:
-
A mixture of acenaphthene, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with sodium thiosulfate solution and water, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography to give primarily 5-bromoacenaphthene.
-
Friedel-Crafts Acylation
Friedel-Crafts acylation is a classic method to introduce an acyl group to the aromatic system of acenaphthene, forming ketones that are versatile synthetic intermediates.
Experimental Protocol: Friedel-Crafts Acylation of Acenaphthene [22]
-
Reagents: Acenaphthene, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (CH₂Cl₂), 3 M Hydrochloric Acid, Saturated Sodium Bicarbonate Solution, Brine.
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a stirrer, suspend acenaphthene (10.0 g) and anhydrous aluminum chloride (9.5 g) in anhydrous dichloromethane (70 mL).
-
Cool the suspension to 0-5 °C in an ice-water bath.
-
Add acetyl chloride (5.6 mL) dropwise from the dropping funnel over 30 minutes, keeping the temperature below 10 °C.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 3 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by column chromatography or recrystallization to yield a mixture of 3-acetylacenaphthene and 5-acetylacenaphthene.
-
Metabolic Pathway of Acenaphthene
In biological systems, acenaphthene is metabolized by cytochrome P450 enzymes, primarily through oxidation.[23][24][25] This metabolic pathway is crucial for understanding the toxicological profile of acenaphthene.
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